molecular formula C14H20BrNO B8790265 N-(4-bromo-2,6-dimethylphenyl)hexanamide

N-(4-bromo-2,6-dimethylphenyl)hexanamide

Cat. No.: B8790265
M. Wt: 298.22 g/mol
InChI Key: MCBBKIXEHFOEKH-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)hexanamide is an organic compound featuring a hexanamide group (a six-carbon acyl chain) attached to a substituted phenyl ring. The phenyl ring is modified with a bromine atom at the para position (4-position) and methyl groups at the ortho positions (2- and 6-positions).

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)hexanamide

InChI

InChI=1S/C14H20BrNO/c1-4-5-6-7-13(17)16-14-10(2)8-12(15)9-11(14)3/h8-9H,4-7H2,1-3H3,(H,16,17)

InChI Key

MCBBKIXEHFOEKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=C(C=C(C=C1C)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Compound Name Substituents on Phenyl Ring Acyl Chain Length Key Properties/Activities Reference
N-(4-bromophenyl)hexanamide 4-Br C6 (hexanamide) Higher lipophilicity vs. shorter chains; no methyl groups reduce steric hindrance
N-(4-Bromo-2,6-dimethylphenyl)acetamide 4-Br, 2-CH₃, 6-CH₃ C2 (acetamide) Shorter chain reduces lipophilicity; similar steric profile to target compound
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Indole ring (no Br or CH₃) C6 (hexanamide) Anti-parasitic activity (PfCDPK1 inhibition); demonstrates importance of acyl chain in bioactivity

Key Observations :

  • Methyl groups at the 2- and 6-positions increase steric hindrance, which may reduce rotational freedom or limit interactions with biological targets compared to non-methylated analogs like N-(4-bromophenyl)hexanamide .

Impact of Acyl Chain Length

  • Hexanamide (C6) vs. Bioactivity: Evidence from N-[2-(1H-indol-3-yl)ethyl]hexanamide (Compound A) shows that a C6 chain contributes to anti-parasitic activity, suggesting that longer chains may optimize hydrophobic interactions with target proteins like PfCDPK1 .

Physicochemical Properties

Collision cross-section (CCS) data for 6-bromo-N-[(4-methylphenyl)methyl]hexanamide (a structural analog) provides insights into molecular size and shape (Table 1).

Table 1. Predicted CCS Values for 6-bromo-N-[(4-methylphenyl)methyl]hexanamide

Adduct m/z CCS (Ų)
[M+H]⁺ 298.08008 162.9
[M+Na]⁺ 320.06202 164.9
[M-H]⁻ 296.06552 163.8

Implications :

  • Similar CCS values across adducts indicate consistent molecular packing in gas-phase analyses, relevant for mass spectrometry characterization of the target compound.

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